4-Bromo-3-cyanobenzylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-(aminomethyl)-2-bromobenzonitrile |
InChI |
InChI=1S/C8H7BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2 |
InChI Key |
DXXXQCCCRHVNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)C#N)Br |
Origin of Product |
United States |
Building Block for Heterocyclic Compounds
4-Bromo-3-cyanobenzylamine is an ideal starting material for the synthesis of various heterocyclic systems, which form the core of many natural products and pharmaceuticals. sigmaaldrich.com The aminomethyl group can be used to construct nitrogen-containing rings. For example, it can react with 1,3-dicarbonyl compounds in a Paal-Knorr type synthesis to form substituted pyrroles, or with other bifunctional reagents to yield pyrazines, piperazines, or other complex heterocyclic scaffolds. The presence of the bromo and cyano groups allows for further diversification of the resulting heterocyclic core. The synthesis of indolines and dihydrobenzofurans often relies on intramolecular cyclization of halogenated phenylethylamines, a strategy to which this compound is well-suited after appropriate chain extension. aablocks.com
Intermediate in the Preparation of Substituted Benzophenones
Established Synthetic Routes to Substituted Benzylamines
Traditional methods for the synthesis of substituted benzylamines have laid the groundwork for more modern approaches. These established routes, including reductive amination, nucleophilic substitution, and cyanation, remain relevant and are often the methods of choice depending on the specific target molecule and available starting materials.
Reductive amination is a cornerstone of amine synthesis, providing a direct and efficient method for converting aldehydes and ketones into their corresponding amines. researchgate.netnbu.ac.in This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by in-situ reduction.
For the synthesis of primary benzylamines, such as this compound, the corresponding benzaldehyde (B42025) derivative (4-bromo-3-cyanobenzaldehyde) would be treated with ammonia (B1221849) or an ammonia source, followed by a reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being particularly common due to their selectivity and mild reaction conditions. orientjchem.orgredalyc.orgresearchgate.net For instance, a general procedure for the reductive amination of benzaldehyde involves reacting it with ammonium (B1175870) hydroxide (B78521) and hydrogen gas in the presence of a cobalt catalyst at elevated temperature and pressure, resulting in a high yield of benzylamine (B48309). chemicalbook.com The choice of solvent and the presence of catalysts or additives can significantly influence the reaction's efficiency and selectivity. researchgate.netorientjchem.org
Table 1: Reductive Amination of Benzaldehyde Derivatives
| Aldehyde | Amine Source | Reducing System | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | Ammonium Hydroxide | H₂/Co(at)NC-800 | Ethanol | 130°C, 1 MPa H₂ | Benzylamine | 91% | chemicalbook.com |
| Benzaldehyde | Aniline | NaBH₄/NaH₂PO₄·H₂O | THF | Reflux | N-benzylaniline | 92% | orientjchem.org |
| 4-Bromobenzaldehyde | Aniline | NaBH₄/DOWEX(R)50WX8 | THF | Room Temp | N-(4-bromobenzyl)aniline | 88% | redalyc.org |
Nucleophilic substitution reactions provide another fundamental pathway to substituted benzylamines. A common approach involves the reaction of a benzyl (B1604629) halide with an amine. For the synthesis of primary benzylamines, the Gabriel synthesis is a classic and effective method that avoids the overalkylation often seen with direct alkylation of ammonia. scribd.com This method utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion acts as a nucleophile, attacking the benzyl halide to form an N-benzylphthalimide intermediate. Subsequent hydrazinolysis or acidic hydrolysis cleaves the phthaloyl group, liberating the desired primary benzylamine. scribd.comgoogle.com
Alternatively, direct reaction of a benzyl bromide with a substituted amine can be used to synthesize secondary or tertiary benzylamines. The rate of this SN2 reaction is influenced by the electronic nature of the substituents on the benzylamine, with electron-donating groups increasing the reaction rate and electron-withdrawing groups decreasing it. researchgate.net
Table 2: Nucleophilic Substitution for Benzylamine Synthesis
| Benzyl Halide | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzyl chloride | Phthalimide | N,N-dimethylformamide | N-benzylphthalimide | scribd.com |
| Benzyl bromide | Substituted Benzylamines | Methanol | Dibenzylamines | researchgate.net |
| Halogenated BODIPYs | Benzylamine | 1,2-dichloroethane, reflux | Benzylamine-substituted BODIPYs | ntu.ac.uk |
The introduction of a cyano group onto an aromatic ring is a key transformation for the synthesis of precursors to compounds like this compound. This is typically achieved through the cyanation of an aryl halide. A common method involves the Rosenmund-von Braun reaction, which uses a copper(I) cyanide salt to displace a halide. More modern approaches often utilize palladium or nickel catalysts, which can facilitate the cyanation of aryl halides and pseudohalides under milder conditions. researchgate.net
For a substrate like 4-bromo-3-halobenzonitrile, a selective cyanation would be required. The regioselectivity of such reactions can be influenced by steric and electronic factors of the substituents already present on the benzene (B151609) ring. google.com For instance, in the borylation of 4-halobenzonitriles, the position of functionalization is influenced by the steric bulk of the halogen. google.com Following the successful introduction of the cyano group, subsequent reduction of the nitrile would yield the desired benzylamine.
Table 3: Cyanation of Aromatic Halides
| Aryl Halide | Cyanating Agent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl Bromides/Iodides | Dimethylmalononitrile (DMMN) | Grignard or Lithium reagent formation | Aryl Nitriles | researchgate.net |
| Aryl (pseudo)halides | 2-Methyl-2-phenyl malononitrile (B47326) (MPMN) | Ni-catalyst | Benzonitriles | researchgate.net |
| 3,5-Dibromo-4-aminobenzoic acid ester | NaCN/CuCN | Diazotization followed by Sandmeyer-type reaction | 3,5-Dibromo-4-cyanobenzoic acid | iucr.org |
Catalysis and Reagents in Synthetic Transformations
The synthesis of substituted benzylamines like this compound is greatly enhanced by the use of specific catalysts and reagents that control the reaction's course and selectivity.
Transition Metal Catalysts (e.g., Co, Pd, Cu)
Transition metals are central to many modern synthetic strategies for forming C-N and C-C bonds, which are crucial for constructing the target molecule and its analogues.
Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. acs.orgorganic-chemistry.org In the synthesis of analogues of this compound, a palladium catalyst could be used to couple an aryl halide with an amine or to form a C-C bond. mdpi.comnih.gov For example, a palladacycle precatalyst has been shown to be effective in the mild and general synthesis of methyl aryl ethers from (hetero)aryl halides, a transformation analogous to C-N bond formation. organic-chemistry.org
Copper (Cu): Copper is an abundant, cost-effective, and less toxic alternative to precious metals like palladium. researchgate.net It is particularly effective in catalyzing C-N bond formation, C-H functionalization, and cyanation reactions. researchgate.netchinesechemsoc.orgtezu.ernet.in Copper-catalyzed methods have been developed for the enantioselective synthesis of chiral benzylamines and for the aerobic oxidative C-H functionalization of arenes. capes.gov.brnih.gov In a relevant synthetic step, copper(I) iodide (CuI) has been used to accelerate the cyanation of aryl bromides. tezu.ernet.in
Cobalt (Co): Cobalt catalysts are also gaining prominence in organic synthesis. They have been employed in the reductive amination of carbonyl compounds to produce benzylamines. For instance, a cobalt-based catalyst has been used for the reductive amination of benzaldehyde with aqueous ammonia and hydrogen gas to yield benzylamine. chemicalbook.com Cobalt has also been used to catalyze the synthesis of indole (B1671886) derivatives from benzylamines. mdpi.com
The table below summarizes the applications of these transition metals in relevant synthetic transformations.
Table 1: Applications of Transition Metal Catalysts in Benzylamine Synthesis
| Catalyst | Reaction Type | Application Example | Reference |
|---|---|---|---|
| Palladium | Suzuki Cross-Coupling | Synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. | mdpi.comnih.gov |
| Palladium | Hydroamination | Intermolecular hydroamination of vinyl arenes with anilines to form benzylamine derivatives. | acs.org |
| Copper | Aza-Friedel–Crafts | Enantioselective synthesis of chiral secondary benzylamines from phenols and aldimines. | nih.gov |
| Copper | Cyanation | Cyanation of arenes using benzyl nitrile as a cyanide source, catalyzed by CuBr. | tezu.ernet.in |
| Cobalt | Reductive Amination | Synthesis of benzylamine from benzaldehyde and ammonia using a Co-based catalyst. | chemicalbook.com |
Stereoselective and Regioselective Reagents
Achieving the correct substitution pattern (regioselectivity) and, for chiral analogues, the desired 3D arrangement (stereoselectivity) is paramount.
Regioselective Reagents: The primary challenge in synthesizing this compound is the selective bromination at the C-4 position. As discussed in section 2.2.3, this requires specific brominating agents.
N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) and Poly(N-bromobenzene-1,3-disulfonylamide) (PBBS) are reagents that provide excellent yields for the regioselective bromination of aromatic compounds, often favoring the para position. organic-chemistry.org
γ-Picolinium bromochromate (γ-PBC) has been reported as an efficient agent for the chemo- and regioselective monobromination of activated aromatic compounds. orientjchem.org
Zeolites can act as shape-selective catalysts, inducing high para-selectivity in the electrophilic bromination of substituted toluenes. mdpi.com
Stereoselective Reagents: While this compound itself is achiral, the synthesis of chiral analogues is a significant area of research. This is often achieved using chiral auxiliaries or stereoselective reagents.
Schwartz's reagent (zirconocene hydrochloride) has been used as a mild and diastereoselective reductant for the synthesis of chiral benzylamines, tolerating a wide range of functional groups, including nitriles and aryl halides. acs.org
Chiral N-benzylidene-p-toluenesulfinamides are versatile reagents for the asymmetric synthesis of various amino compounds. acs.org
Organocatalysts or chiral metal complexes can be used in enantioselective additions to imines to generate chiral benzylamines. For example, a copper(II)-bis(oxazoline) catalyst has been used for the enantioselective aza-Friedel–Crafts reaction to produce chiral benzylamines. nih.gov
Base-Mediated Reactions
Bases play a critical role in many of the synthetic steps leading to substituted benzylamines. Their function can range from acting as a catalyst to serving as a stoichiometric reagent for deprotonation or neutralization.
In many transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the catalytic cycle, facilitating the transmetalation step. mdpi.comnih.govmdpi.com
An efficient synthesis of tri-aryl substituted pyridines from conjugated acetylenes and substituted benzylamines was developed using potassium carbonate (K₂CO₃) as a catalyst in DMF. mdpi.com The study found that while the reaction could proceed without a base, the yield was significantly lower (38% vs. 99%), demonstrating the catalytic role of the base. mdpi.com
Bases are also used to control the reactivity of amine groups. For example, the reversible reaction of benzylamines with CO₂ can be influenced by the presence of basic additives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com
Reaction Conditions and Optimization
Fine-tuning reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the desired selectivity in the synthesis of this compound and its analogues.
Temperature, Pressure, and Solvent Effects
The interplay between temperature, pressure, and solvent choice dictates the kinetics and thermodynamics of a reaction.
Temperature: Reaction temperature is a critical parameter that must be optimized for each synthetic step.
For the bromination of aromatic rings, temperatures can range from -10°C to 100°C. Lower temperatures may slow the reaction, while higher temperatures can lead to the formation of byproducts. google.comgoogle.com In a base-catalyzed synthesis of pyridines from benzylamines, a temperature of 140°C was found to be optimal. mdpi.com
In some cases, specific temperature control is needed to achieve high enantioselectivity. For instance, in a copper-catalyzed aza-Friedel–Crafts reaction, room temperature was found to be optimal for high enantiomeric excess. nih.gov
Pressure: Applying pressure can be advantageous, particularly for reactions involving gases or for shifting equilibria.
A key finding in the halogenation of aromatic compounds with electron-withdrawing groups is that conducting the reaction under pressure (e.g., 10 to 100 psig) allows for the use of catalytic amounts of a Lewis acid catalyst, whereas atmospheric pressure reactions often require stoichiometric amounts. google.com
Reductive amination reactions are often carried out in a pressurized autoclave with hydrogen gas to facilitate the reduction step. A procedure for forming 4-bromobenzylamine (B181089) involves hydrogenation at 7500.75 Torr (approximately 10 bar) in an autoclave. chemicalbook.com
Solvent: The choice of solvent can dramatically influence reaction outcomes, affecting solubility, reaction rates, and even selectivity.
In the synthesis of 2-benzyl-N-substituted anilines, ether solvents like dimethoxyethane (DME) gave superior yields compared to others like THF. beilstein-journals.org
The regioselectivity of bromination can be solvent-dependent. For the α-bromination of acetophenone (B1666503) with NBS, dichloromethane (B109758) was identified as the optimal solvent for achieving high selectivity for the monobromo product. researchgate.net
Solvent polarity can also be a key factor. In the study of benzylamine-substituted BODIPY dyes, the solvent was shown to have a significant effect on their spectroscopic features. ntu.ac.uk
The table below provides examples of optimized reaction conditions from the literature.
Table 2: Examples of Optimized Reaction Conditions
| Reaction | Substrate/Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Pyridine Synthesis | 1,4-diphenylbutadiyne, benzylamine | K₂CO₃, DMF, 140 °C, Air | 99% yield | mdpi.com |
| Bromination | Aromatic compound with e⁻-withdrawing group | Lewis acid catalyst | Catalytic amount of Lewis acid sufficient | google.com |
| α-Bromination | Acetophenone, NBS | Dichloromethane, 80 °C, Microwave | High selectivity for monobromo product | researchgate.net |
| Reductive Amination | Benzaldehyde, NH₃·H₂O | Co catalyst, Ethanol, H₂ (1 MPa), 130 °C | High conversion to benzylamine | chemicalbook.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. nih.govacs.org The application of microwave irradiation to the synthesis of this compound and its analogues primarily involves the reduction of the corresponding nitrile, 4-bromo-3-cyanobenzonitrile, or the substitution of a benzyl halide.
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented in peer-reviewed literature, the synthesis of analogous compounds provides a strong basis for a viable synthetic route. For instance, the microwave-assisted synthesis of various substituted benzylamines and related nitrogen-containing heterocycles has been successfully demonstrated. researchgate.netrsc.orgbeilstein-journals.org These methods often employ a catalyst and a suitable hydrogen source under microwave irradiation.
A plausible approach for the microwave-assisted synthesis of this compound would involve the reduction of 4-bromo-3-cyanobenzonitrile. This transformation can be catalyzed by various metal catalysts, with reaction conditions optimized for microwave heating. The synthesis of related benzimidazole (B57391) derivatives from nitriles under microwave irradiation highlights the utility of this technology in activating the nitrile group for subsequent reactions. clockss.org
Furthermore, the synthesis of (4-cyanobenzyl)-triphenylphosphonium bromide, an analogue, has been achieved with high yield under microwave irradiation, demonstrating the stability of the cyanobenzyl moiety to these conditions. beilstein-journals.orgnih.gov
Table 1: Plausible Conditions for Microwave-Assisted Synthesis of this compound
| Parameter | Condition | Rationale/Reference |
| Starting Material | 4-Bromo-3-cyanobenzonitrile | The direct precursor to the target molecule. |
| Reducing Agent | Sodium borohydride (NaBH₄) or H₂ gas | Common reducing agents for nitriles. |
| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) | Effective catalysts for nitrile reduction. chemicalbook.com |
| Solvent | Ethanol or Methanol | Polar solvents that couple efficiently with microwaves. rsc.org |
| Microwave Power | 100-300 W | Typical power range for laboratory microwave reactors. nih.gov |
| Temperature | 80-150 °C | Elevated temperatures to facilitate the reaction. |
| Reaction Time | 10-60 minutes | Significantly shorter than conventional heating methods. nih.gov |
This table presents inferred conditions based on analogous reactions and general principles of microwave-assisted synthesis.
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be evaluated and improved through the lens of these principles, focusing on atom economy, catalyst design, and industrial scalability.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. beilstein-journals.org A higher atom economy signifies a more sustainable process with less waste generation. The ideal synthesis of this compound would involve a reaction with 100% atom economy, such as an addition reaction. However, most common synthetic routes, like the reduction of a nitrile or the substitution of a halide, have lower theoretical atom economies.
For the reduction of 4-bromo-3-cyanobenzonitrile to this compound using a reducing agent like sodium borohydride, the atom economy would be less than 100% due to the formation of byproducts from the reducing agent.
Another important metric is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. beilstein-journals.orgigitsarang.ac.in A lower E-factor indicates a more environmentally friendly process. For the synthesis of substituted anilines, traditional methods can have high E-factors, whereas modern catalytic approaches can significantly reduce this value. uantwerpen.be
Table 2: Green Chemistry Metrics for a Hypothetical Synthesis of this compound
| Metric | Definition | Implication for Synthesis |
| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | A higher percentage indicates a more efficient reaction with less waste. beilstein-journals.org |
| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100% | Provides a more practical measure of the reaction's efficiency. frontiersin.org |
| E-Factor | (Total Mass of Waste / Mass of Product) | A lower value is desirable, indicating less waste generation. nih.gov |
This table outlines key green chemistry metrics that can be applied to evaluate the sustainability of a given synthetic route.
Catalyst Design for Reusability
The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. For the synthesis of this compound, the key step is typically the reduction of the nitrile group. The development of reusable catalysts for this transformation is crucial for a sustainable process.
Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for recycling. researchgate.net For instance, magnetically separable nanocatalysts, such as silver nanoparticles supported on iron oxide (Ag/Fe₃O₄), have been shown to be effective for the reduction of nitro compounds and the hydration of nitriles in water, and can be easily recovered using an external magnet. mdpi.commdpi.com Similarly, cobalt oxide-based catalysts have demonstrated reusability in nitrile hydration and nitro reduction reactions. thieme-connect.comresearchgate.net
The development of catalysts that can be recycled multiple times without significant loss of activity is a key area of research for improving the sustainability of amine synthesis. rsc.org
Table 3: Examples of Reusable Catalysts for Reactions Relevant to Benzylamine Synthesis
| Catalyst | Reaction Type | Advantages | Reference |
| Ag/Fe₃O₄ Nanoparticles | Nitrile hydration, Nitro reduction | Magnetically separable, reusable in water. | mdpi.com |
| CoOCN Composite | Nitrile hydration, Nitro reduction | Economical, reusable for multiple cycles. | thieme-connect.comresearchgate.net |
| Boron Functionalized [P₇] Cluster | Nitrile hydroboration | High stability, recyclable. | rsc.org |
| Organoselenium on SBA-15 | Conversion of oximes to nitriles | Heterogeneous, high recycling efficiency. | nih.gov |
Industrial Scalability Considerations
The transition of a synthetic route from the laboratory to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of this compound, key considerations include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of product purification.
Continuous flow processing is an attractive alternative to batch processing for industrial-scale synthesis, as it can offer better control over reaction parameters, improved safety, and higher throughput. cem.de The development of a continuous flow process for the cyanation of aryl halides using microwave heating has been demonstrated, suggesting that similar technology could be applied to the synthesis of precursors for this compound. cem.de
Furthermore, avoiding hazardous reagents and minimizing waste are paramount in industrial synthesis. For instance, traditional nitration reactions to introduce nitrogen can be hazardous, and alternative, safer methods are desirable. uantwerpen.be The development of processes that utilize benign solvents, such as water, and minimize the use of protecting groups will also contribute to a more sustainable industrial synthesis.
Reaction Mechanisms and Mechanistic Investigations of 4 Bromo 3 Cyanobenzylamine Transformations
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions involving 4-bromo-3-cyanobenzylamine can occur at two distinct sites: the aromatic carbon bearing the bromine atom and the aliphatic carbon of the benzylamine (B48309) moiety. The operative mechanism is highly dependent on the reaction conditions and the nature of the nucleophile.
Aromatic Nucleophilic Substitution (SNAr) Mechanisms
The aromatic ring of this compound is susceptible to aromatic nucleophilic substitution (SNAr), a pathway facilitated by the presence of the electron-withdrawing cyano (-CN) group. For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. In the case of this compound, the cyano group is situated meta to the bromine atom, which provides some activation, though less pronounced than an ortho or para substituent.
The SNAr mechanism is a two-step process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
Leaving Group Departure: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents of the ring. While a meta-substituent like the cyano group in this compound offers less stabilization for the negative charge compared to an ortho or para positioning, it still facilitates the reaction, albeit potentially requiring more forcing conditions than a more activated substrate.
Aliphatic Nucleophilic Substitution Reactions (SN1, SN2)
The benzylic carbon of the aminomethyl group (-CH2NH2) is a primary carbon, which typically favors a bimolecular nucleophilic substitution (SN2) mechanism. However, the benzylic position's ability to stabilize a carbocation through resonance with the aromatic ring also allows for the possibility of a unimolecular nucleophilic substitution (SN1) pathway under certain conditions.
SN2 Mechanism: In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, simultaneously displacing a leaving group. For this to occur with this compound, the amine would first need to be converted into a good leaving group, for instance, by protonation or conversion to a sulfonate ester. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. The primary nature of the benzylic carbon in this compound makes it sterically accessible for the backside attack characteristic of SN2 reactions.
SN1 Mechanism: An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The benzylic carbocation that would be formed from this compound is stabilized by resonance, with the positive charge delocalized into the aromatic ring. This stabilization makes the SN1 pathway more favorable than for a typical primary alkyl halide. The reaction is typically favored by polar protic solvents and weaker nucleophiles. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.
The choice between an SN1 and SN2 pathway at the benzylic position of this compound is influenced by factors such as the strength of the nucleophile, the nature of the solvent, and the leaving group ability.
Reductive and Oxidative Processes
The nitrile and amine functionalities of this compound are amenable to a range of reductive and oxidative transformations.
Mechanisms of Imine and Nitrile Reduction
The cyano group of this compound can be reduced to a primary amine, yielding 4-bromo-3-(aminomethyl)benzylamine. This transformation is commonly achieved through catalytic hydrogenation or with chemical hydrides.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. The mechanism generally involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. An intermediate imine is formed, which is then further reduced to the primary amine.
Chemical Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH4) are effective for nitrile reduction. The mechanism involves the nucleophilic attack of a hydride ion (H-) from the LiAlH4 on the electrophilic carbon of the nitrile group. This forms an intermediate imine-metal complex, which is then further reduced by another hydride transfer to yield a diamino-metal complex. Aqueous workup then liberates the primary amine. The presence of electron-withdrawing groups on the aromatic ring, such as the bromine atom, can influence the rate of reduction. nih.gov
Oxidative Functionalization Pathways
The primary amine of the benzylamine moiety can undergo oxidation. The oxidation of benzylamines can lead to the corresponding imines or, under more vigorous conditions, to the cleavage of the C-N bond to form an aldehyde or carboxylic acid.
The oxidation of benzylamines to imines can proceed via a mechanism involving the transfer of a hydride ion from the carbon adjacent to the nitrogen to the oxidizing agent. ias.ac.in This results in the formation of a carbocationic intermediate, which then loses a proton to form the imine. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to accelerate the reaction by stabilizing the positive charge in the transition state, while electron-withdrawing groups, such as the bromo and cyano groups in this compound, would be expected to decrease the rate of oxidation.
Kinetic studies on the oxidation of various substituted benzylamines have shown that the reaction is sensitive to the electronic effects of the substituents. A general trend observed is that electron-withdrawing groups decrease the reaction rate.
Table 1: Relative Rates of Oxidation for Substituted Benzylamines
| Substituent (X) in X-C6H4CH2NH2 | Relative Rate |
|---|---|
| p-OCH3 | 10.5 |
| p-CH3 | 2.5 |
| H | 1.0 |
| p-Cl | 0.3 |
| m-NO2 | 0.05 |
Note: This table presents generalized data for illustrative purposes based on established trends in benzylamine oxidation and does not represent specific experimental data for this compound.
Free Radical Mechanisms
The benzylic C-H bonds of the aminomethyl group in this compound are susceptible to attack by free radicals. A common example of such a reaction is benzylic bromination.
This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). The mechanism proceeds via a radical chain reaction involving three main stages:
Initiation: The radical initiator decomposes to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a benzylic hydrogen atom from this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br2 (present in low concentration from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain. The stability of the benzylic radical is a key driving force for the selectivity of this reaction.
Termination: The reaction is terminated when two radicals combine.
The selectivity of free radical bromination for the benzylic position over other positions is due to the lower bond dissociation energy of the benzylic C-H bond, a direct consequence of the resonance stabilization of the resulting benzylic radical.
Table 2: Bond Dissociation Energies (BDE) for C-H Bonds
| Type of C-H Bond | Bond Dissociation Energy (kcal/mol) |
|---|---|
| Primary (1°) | ~101 |
| Secondary (2°) | ~98.5 |
| Tertiary (3°) | ~96.5 |
| Benzylic | ~88 |
Note: This table provides approximate BDE values to illustrate the relative weakness of the benzylic C-H bond.
Radical Bromination Reactions
Radical bromination at the benzylic position of this compound would involve the substitution of a hydrogen atom on the methylene (B1212753) (-CH2-) group with a bromine atom. This type of reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a free radical chain mechanism.
The mechanism involves three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) or, more commonly, from N-bromosuccinimide (NBS) in the presence of a radical initiator to generate bromine radicals (Br•).
Propagation: A bromine radical abstracts a benzylic hydrogen from this compound. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. The stability of this radical is enhanced by the adjacent phenyl ring. The resulting benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
The resonance stabilization of the benzylic radical intermediate is a key factor in the selectivity of this reaction for the benzylic position over other positions on the molecule.
Cyclization and Rearrangement Mechanisms
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, as well as a reactive C-Br bond, makes it a potential precursor for various cyclization and rearrangement reactions to form heterocyclic systems.
While specific examples starting from this compound are not readily found, analogous reactions suggest its potential for forming heterocyclic structures such as quinazolines or isoindolinones under appropriate conditions.
Formation of Quinazoline (B50416) Derivatives: One plausible pathway could involve the reaction of this compound with a suitable one-carbon synthon (e.g., an aldehyde or orthoformate). The initial step would likely be the formation of an imine between the benzylamine and the aldehyde. Subsequent intramolecular cyclization, where the nitrogen of the imine attacks the nitrile carbon, followed by tautomerization, would lead to a dihydroquinazoline intermediate. Aromatization through oxidation would then yield the quinazoline ring system.
Formation of Isoindolinone Derivatives: The hydrolysis of the nitrile group to a carboxylic acid or carboxamide derivative would generate a precursor that could undergo intramolecular cyclization. For instance, if the nitrile is converted to a primary amide, subsequent palladium-catalyzed intramolecular C-N coupling between the amide N-H and the aromatic C-Br bond could furnish an isoindolinone.
Influence of Electronic and Steric Effects on Reactivity and Selectivity
The reactivity and selectivity of reactions involving this compound are significantly influenced by the electronic and steric effects of its substituents. The bromo and cyano groups, being electron-withdrawing, and the benzylamine group, which can act as an electron-donating group via resonance of the nitrogen lone pair (though the -CH2- spacer mitigates this effect on the ring), create a complex electronic environment.
The electron-withdrawing nature of the bromo and cyano groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups can influence the reactivity of the benzylic position. For radical bromination, electron-withdrawing groups can have a modest rate-retarding effect by destabilizing the transition state leading to the benzylic radical.
To illustrate the impact of substituents on reaction rates, consider the hypothetical relative rates of a generic reaction at the benzylic position for a series of substituted benzylamines.
Table 1: Hypothetical Relative Reaction Rates for a Reaction at the Benzylic Position of Substituted Benzylamines
| Substituent (X) in 4-X-3-cyanobenzylamine | Electronic Effect of X | Hypothetical Relative Rate (k_rel) |
| -OCH₃ | Electron-donating | 1.5 |
| -CH₃ | Electron-donating | 1.2 |
| -H | Reference | 1.0 |
| -Br | Electron-withdrawing | 0.8 |
| -NO₂ | Strongly electron-withdrawing | 0.5 |
This table is for illustrative purposes and the data is hypothetical.
The presence of multiple reactive sites in this compound raises questions of chemo- and regioselectivity.
Chemoselectivity: In reactions involving nucleophiles, competition may exist between substitution at the benzylic carbon (if it were functionalized with a leaving group) and reaction at the nitrile group. The choice of reagent and reaction conditions would be critical in directing the outcome. For instance, strong reducing agents like lithium aluminum hydride would likely reduce the nitrile to a primary amine, while catalytic hydrogenation might be more selective under certain conditions.
Regioselectivity: In reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAr), the positions ortho and para to the electron-withdrawing cyano and bromo groups are activated. A strong nucleophile could potentially displace the bromide. The regioselectivity of such a reaction would be dictated by the combined directing effects of the existing substituents.
The table below illustrates potential regiochemical outcomes for a hypothetical electrophilic aromatic substitution, acknowledging that the ring is generally deactivated.
Table 2: Predicted Regioselectivity for a Hypothetical Electrophilic Aromatic Substitution on this compound
| Position of Substitution | Directing Influence of -Br (ortho, para-directing) | Directing Influence of -CN (meta-directing) | Directing Influence of -CH₂NH₂ (ortho, para-directing) | Overall Predicted Outcome |
| C2 | Ortho to -CN (unfavored) | Ortho to -Br | Ortho to -CH₂NH₂ | Minor product |
| C5 | Meta to -CN | Para to -Br | Meta to -CH₂NH₂ | Major product |
| C6 | Para to -CN (unfavored) | Meta to -Br | Ortho to -CH₂NH₂ | Minor product |
This table presents a qualitative prediction based on general principles of electrophilic aromatic substitution.
Computational and Theoretical Chemistry Studies of 4 Bromo 3 Cyanobenzylamine
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can elucidate the distribution of electrons and predict regions of reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. taylorandfrancis.comyoutube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons.
For 4-bromo-3-cyanobenzylamine, a hypothetical FMO analysis would involve calculating the energies of the HOMO and LUMO. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.net The distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight areas prone to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (Arbitrary Units) | Significance |
| HOMO Energy | -X | Represents electron-donating ability |
| LUMO Energy | +Y | Represents electron-accepting ability |
| HOMO-LUMO Gap | Y - (-X) | Indicator of chemical reactivity |
Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate electron-rich areas, which are attractive to electrophiles. Conversely, regions of positive potential (blue) are electron-poor and attract nucleophiles.
For this compound, an MESP map would likely show negative potential around the nitrogen atom of the cyano group and the nitrogen of the aminomethyl group due to the presence of lone pairs of electrons. The bromine atom and the aromatic ring would also influence the potential distribution. walisongo.ac.id
Reactivity Descriptors (e.g., Fukui functions)
Fukui functions are reactivity descriptors derived from conceptual density functional theory (DFT). They provide a more quantitative measure of the local reactivity of a molecule by indicating the change in electron density at a specific point when the total number of electrons is altered. nih.gov These functions can pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack.
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, which has a rotatable aminomethyl group, MD simulations can explore its conformational landscape. This analysis helps identify the most stable conformations (lowest energy structures) and understand the energy barriers between different conformations. Such information is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.
Spectroscopic Parameter Prediction through Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, aiding in the interpretation of experimental data.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. researcher.life Computational methods, particularly DFT, can accurately predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. aps.orgnih.govresearchgate.netresearchgate.net By calculating the theoretical NMR spectrum for a proposed structure and comparing it to the experimental spectrum, one can confirm or refute the structural assignment. For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule.
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (C-Br) | (Value) | (Value) |
| C2 (C-CN) | (Value) | (Value) |
| C3 (C-CH₂NH₂) | (Value) | (Value) |
| C4 | (Value) | (Value) |
| C5 | (Value) | (Value) |
| C6 | (Value) | (Value) |
| CH₂ | (Value) | (Value) |
| CN | (Value) | (Value) |
While the specific computational data for this compound remains to be published, the theoretical frameworks and methodologies described provide a clear path for future research into the chemical and physical properties of this compound. Such studies would be invaluable for understanding its reactivity and potential applications.
Reaction Mechanism Simulation and Transition State Analysis
Computational and theoretical chemistry provide powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights into the energetic profiles and the transient structures that govern the transformation of reactants to products. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, it is possible to extrapolate the probable applications of these methods based on research conducted on structurally analogous compounds, such as substituted benzylamines and bromobenzonitriles. Such studies are pivotal in understanding reaction pathways, predicting reactivity, and designing novel synthetic routes.
Theoretical investigations into the reaction mechanisms of this compound would likely employ quantum mechanical methods, with Density Functional Theory (DFT) being a prominent choice due to its balance of computational cost and accuracy. These simulations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathway. Key aspects of such a study would involve the simulation of plausible reaction mechanisms and a detailed analysis of the corresponding transition states.
A significant area of investigation for this compound would be its participation in nucleophilic substitution reactions. For instance, the amine group could act as a nucleophile, or the benzylic carbon could be susceptible to nucleophilic attack, leading to the displacement of the bromine atom. A computational study could model these scenarios, providing critical data on the activation energies required for each potential pathway.
Table 1: Hypothetical Activation Energies for Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reaction Pathway | Solvent | Computational Method | Hypothetical Activation Energy (kcal/mol) |
| Hydroxide (B78521) Ion (OH⁻) | Sₙ2 at the benzylic carbon | Water | DFT (B3LYP/6-31G) | 22.5 |
| Ammonia (B1221849) (NH₃) | Sₙ2 at the benzylic carbon | Methanol | DFT (B3LYP/6-31G) | 28.1 |
| Cyanide Ion (CN⁻) | Substitution of the bromo group | Acetonitrile | DFT (B3LYP/6-31G*) | 19.8 |
This table presents hypothetical data for illustrative purposes, demonstrating the type of information that can be obtained from computational studies.
Transition state analysis is a cornerstone of reaction mechanism simulation. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By locating the transition state geometry and performing a frequency calculation, a single imaginary frequency is confirmed, which corresponds to the motion along the reaction coordinate.
For a hypothetical Sₙ2 reaction at the benzylic carbon of this compound, a transition state analysis would reveal the geometry of the pentacoordinate carbon center, with the incoming nucleophile and the leaving bromide ion partially bonded. The bond lengths and angles at this transition state are critical parameters that can be precisely calculated.
Table 2: Hypothetical Geometric Parameters of a Transition State for an Sₙ2 Reaction of this compound with a Nucleophile (Nu)
| Parameter | Hypothetical Value |
| C-Nu Bond Length (Å) | 2.15 |
| C-Br Bond Length (Å) | 2.30 |
| Nu-C-Br Angle (°) | 178.5 |
| Imaginary Frequency (cm⁻¹) | -350 |
This table contains hypothetical data to illustrate the structural details of a calculated transition state.
Furthermore, computational studies can elucidate the role of the cyano and bromo substituents on the reactivity of the benzylamine (B48309) moiety. The electron-withdrawing nature of both the cyano and bromo groups would be expected to influence the electron density distribution in the aromatic ring and on the benzylic carbon, thereby affecting the activation barriers of various reactions. These electronic effects can be quantified through computational analysis of molecular orbitals and charge distributions.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Cyanobenzylamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 4-Bromo-3-cyanobenzylamine is predicted to display distinct signals corresponding to the aromatic, benzylic, and amine protons. The aromatic region would feature three signals for the protons on the benzene (B151609) ring. The electron-withdrawing effects of the bromo and cyano groups, along with the electron-donating nature of the aminomethyl group, influence the chemical shifts of these aromatic protons. The proton at the C-2 position, situated between the cyano and aminomethyl groups, is expected to appear as a singlet or a narrow doublet. The protons at C-5 and C-6 will likely appear as doublets, showing ortho-coupling.
The benzylic protons of the -CH₂- group are expected to produce a singlet in the upfield region of the spectrum. The protons of the primary amine (-NH₂) group typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. In some cases, especially in the presence of acidic impurities or when using deuterated water, this signal may undergo exchange and not be observed.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 7.8 - 8.0 | s | - | H-2 |
| ~ 7.6 - 7.8 | d | ~ 8.0 | H-6 |
| ~ 7.4 - 7.6 | d | ~ 8.0 | H-5 |
| ~ 3.9 - 4.1 | s | - | -CH₂NH₂ |
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of eight distinct carbon signals are anticipated. The spectrum would show six signals in the aromatic region (110-150 ppm) and one signal for the benzylic carbon (-CH₂) further upfield. The nitrile carbon (-C≡N) signal is also expected in the aromatic region, typically between 115 and 125 ppm.
The carbons directly attached to the electron-withdrawing bromine (C-4) and cyano (C-3) groups will be significantly influenced, as will the carbon attached to the aminomethyl group (C-1). Quaternary carbons (C-1, C-3, C-4, and -C≡N) generally exhibit lower intensity signals compared to carbons bearing hydrogen atoms.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 145 - 150 | C-1 |
| ~ 135 - 140 | C-6 |
| ~ 132 - 136 | C-2 |
| ~ 130 - 134 | C-5 |
| ~ 120 - 125 | C-4 |
| ~ 117 - 120 | -C≡N |
| ~ 110 - 115 | C-3 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
LC-MS is a highly sensitive technique that separates compounds in a mixture before they are introduced into the mass spectrometer. For a polar compound like this compound, reverse-phase liquid chromatography would be a suitable separation method. Electrospray ionization (ESI) in the positive ion mode is typically employed for such analyses, as the basic amine group is readily protonated. The primary ion observed would be the protonated molecule, [M+H]⁺. The analysis would confirm the molecular weight of the compound and can be used for purity assessment.
GC-MS analysis involves separating volatile compounds in the gas phase before their detection by mass spectrometry. The viability of analyzing this compound directly by GC-MS depends on its thermal stability and volatility. While possible, primary amines can sometimes exhibit poor peak shape on standard GC columns. Derivatization may be employed to improve its chromatographic behavior.
When analyzed using electron ionization (EI), the molecule would undergo fragmentation, providing valuable structural information. The most prominent fragment would likely arise from the stable brominated cyanotropylium ion, formed by the loss of the -NH₂ radical from the benzylamine (B48309) structure. Another significant fragmentation pathway would be the cleavage of the C-C bond alpha to the amine, resulting in the formation of a brominated cyanobenzyl cation.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental formula of a compound and its fragments. For this compound (C₈H₇BrN₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is definitive for confirming the molecular formula of a newly synthesized compound.
Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z ([M+H]⁺) for ⁷⁹Br | Calculated m/z ([M+H]⁺) for ⁸¹Br |
|---|---|---|
| C₈H₈⁷⁹BrN₂⁺ | 210.9920 | - |
Table of Compounds
| Compound Name |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a molecular "fingerprint."
For this compound, the IR spectrum is expected to display a series of absorption bands corresponding to its distinct functional moieties: the primary amine (-NH₂), the cyano group (-C≡N), the carbon-bromine bond (C-Br), the methylene (B1212753) group (-CH₂-), and the substituted aromatic ring. Analysis of a hypothetical spectrum of this compound would involve identifying the key stretching and bending vibrations.
Key Vibrational Modes for this compound:
Amine Group (-NH₂): Primary amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to symmetric stretching. Additionally, a characteristic N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. The C-N stretching vibration usually appears in the fingerprint region, between 1250-1020 cm⁻¹. cam.ac.uk
Cyano Group (-C≡N): The nitrile functional group is characterized by a sharp and typically medium-to-strong intensity absorption band resulting from the C≡N triple bond stretch. This band appears in a relatively uncongested region of the spectrum, generally between 2260-2220 cm⁻¹. researchgate.net Its presence is a strong indicator of the nitrile functionality.
Aromatic Ring: The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹). nih.gov In-ring C=C stretching vibrations produce a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region. researchgate.net Furthermore, strong C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. cam.ac.uk
Methylene Group (-CH₂-): The benzylamine structure includes a methylene bridge. The C-H bonds of this sp³-hybridized carbon will show symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range. nih.gov
Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is expected to appear as a strong absorption in the far-infrared or low-frequency end of the fingerprint region, typically between 690-515 cm⁻¹. nih.govresearchgate.net
The following interactive table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric Stretch | 3500 - 3400 | Medium |
| Primary Amine | N-H Symmetric Stretch | 3400 - 3300 | Medium |
| Primary Amine | N-H Bend (Scissor) | 1650 - 1580 | Medium-Strong |
| Primary Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |
| Cyano | C≡N Stretch | 2260 - 2220 | Medium-Strong, Sharp |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aromatic Ring | C=C In-Ring Stretch | 1600 - 1450 | Medium-Weak |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |
| Methylene | C-H Asymmetric Stretch | ~2925 | Medium |
| Methylene | C-H Symmetric Stretch | ~2855 | Medium |
| Alkyl Halide | C-Br Stretch | 690 - 515 | Strong |
Data compiled from general spectroscopic tables. researchgate.netnih.govresearchgate.net The exact position and intensity of the bands can be influenced by the electronic environment and physical state of the sample.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would provide invaluable structural data. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the cyano group (-C≡N) can act as a hydrogen bond acceptor. This creates the potential for extensive intermolecular hydrogen bonding networks (N-H···N), which would significantly influence the crystal packing. The planar aromatic rings could also participate in π-π stacking interactions, further stabilizing the solid-state structure.
A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been reported in the publicly available literature to date. Therefore, detailed experimental research findings and a table of crystallographic data cannot be presented.
However, if a crystallographic study were to be conducted, it would yield a set of parameters that precisely define the solid-state structure. These parameters are presented in the table below, which remains unpopulated due to the absence of experimental data.
| Crystallographic Parameter | Description | Value (Hypothetical) |
| Chemical Formula | The elemental composition of the molecule. | C₈H₇BrN₂ |
| Formula Weight | The mass of one mole of the compound. | Data not available |
| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic). | Data not available |
| Space Group | The specific symmetry group of the crystal. | Data not available |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Data not available |
| Volume (V) | The volume of the unit cell. | Data not available |
| Z | The number of molecules per unit cell. | Data not available |
| Key Bond Lengths | e.g., C-Br, C≡N, C-C(ring), C-N | Data not available |
| Key Bond Angles | e.g., C-C-C(ring), C-C-Br, C-C-CN | Data not available |
| Hydrogen Bond Parameters | Donor-Acceptor distances and angles (e.g., N-H···N). | Data not available |
The determination of these parameters through X-ray crystallography would provide a complete and unambiguous elucidation of the solid-state structure of this compound.
Applications of 4 Bromo 3 Cyanobenzylamine As a Synthetic Intermediate
Precursor in Pharmaceutical Synthesis
The structural framework of 4-Bromo-3-cyanobenzylamine is of significant interest in medicinal chemistry. The benzylamine (B48309) moiety is a common feature in many biologically active compounds, and the additional bromo and cyano substituents provide handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The primary amine group of this compound serves as a key reaction site for the synthesis of a wide array of biologically active amine derivatives. This functionality allows for the formation of amides, sulfonamides, and secondary or tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, and alkylating agents, respectively. These transformations are fundamental in the construction of molecules targeting a variety of biological pathways.
For instance, substituted benzylamines are integral components of certain kinase inhibitors. The amine group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the substituted aromatic ring can be tailored to enhance potency and selectivity. The bromo and cyano groups on this compound offer opportunities for such tailoring, potentially leading to the development of novel therapeutics for cancer and inflammatory diseases.
A study on the synthesis of ansamycin (B12435341) antibiotics highlighted the importance of the substituent on the benzylamine moiety in influencing the rate of cascade transformations. While this study did not use this compound specifically, it demonstrated that electron-withdrawing groups, such as the cyano group, can play a critical role in the reaction mechanism. acs.org This suggests that this compound could be a valuable precursor in similar complex syntheses.
Table 1: Examples of Biologically Active Substituted Benzylamines
| Compound Class | Biological Target/Activity | Role of Benzylamine Moiety |
| Kinase Inhibitors | Various Kinases (e.g., Src, EGF-R) | Forms key interactions in the ATP-binding site. |
| GPCR Modulators | G-protein coupled receptors | Serves as a scaffold for building ligands with specific receptor affinity. |
| Ion Channel Blockers | Voltage-gated and ligand-gated ion channels | Contributes to the overall pharmacophore required for channel blocking. |
This table is illustrative and based on the general role of the benzylamine scaffold in medicinal chemistry.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, and this compound is a valuable precursor for their synthesis. nih.govnih.gov The amine and cyano groups can participate in various cyclization reactions to form rings such as quinazolines, pyridines, and pyrimidines. mdpi.comresearchgate.netnih.gov
One synthetic strategy involves the reaction of N-benzyl cyanamides with 2-amino aryl ketones to yield 2-aminoquinazoline (B112073) derivatives. mdpi.com The benzylamine portion of the molecule is integral to forming the quinazoline (B50416) core. The substituents on the benzyl (B1604629) group can influence the electronic properties and, consequently, the reactivity and biological activity of the final heterocyclic product.
The synthesis of quinazoline and quinazolinone derivatives is of particular interest due to their broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.commdpi.comresearchgate.net The versatility of this compound allows for its incorporation into these scaffolds, with the bromo and cyano groups providing sites for further functionalization to optimize pharmacological profiles.
Table 2: Examples of Nitrogen-Containing Heterocycles Synthesized from Benzylamine Precursors
| Heterocycle | Synthetic Method | Potential Therapeutic Area |
| Quinazoline | [4+2] Annulation of N-benzyl cyanamides | Oncology, Inflammation |
| Pyridine | Hantzsch Pyridine Synthesis | Various |
| Pyrimidine | Multicomponent Reactions | Antiviral, Antibacterial |
This table presents general synthetic routes where a benzylamine derivative could be a precursor.
In the process of drug discovery, lead optimization is a critical step that involves modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov this compound serves as an excellent building block for creating analogs of lead compounds. The bromine atom is particularly useful as it can be readily replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. This allows for a systematic exploration of the chemical space around a lead compound.
The cyano group can act as a bioisostere for other functional groups or participate in hydrogen bonding interactions with the target protein. Structure-activity relationship (SAR) studies often involve the synthesis of a library of analogs with different substituents at specific positions. nih.gov The defined substitution pattern of this compound makes it a valuable tool for such studies, enabling medicinal chemists to probe the impact of substituents at the 3- and 4-positions of the benzylamine ring on biological activity.
Building Block for Agrochemical Synthesis
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of novel active ingredients with improved efficacy and environmental profiles. Substituted benzylamines are known to be important intermediates in the production of these compounds. A patent has described benzylamine derivatives with a general structure that could encompass this compound for use as herbicides. google.com
The specific arrangement of the bromo and cyano groups on the aromatic ring of this compound can contribute to the molecule's herbicidal or pesticidal activity. These groups can influence the compound's binding to target enzymes or receptors in weeds or pests, leading to their disruption. The primary amine functionality allows for the straightforward incorporation of this substituted benzyl moiety into larger, more complex agrochemical structures.
Table 3: Potential Agrochemical Applications of this compound Derivatives
| Agrochemical Class | Mode of Action (Example) | Role of the this compound Moiety |
| Herbicides | Inhibition of essential plant enzymes | Provides a scaffold for building molecules with phytotoxic activity. |
| Insecticides | Disruption of the insect nervous system | Can be a key component of the pharmacophore for insecticidal action. |
| Fungicides | Inhibition of fungal cell wall synthesis | Contributes to the overall structure required for antifungal efficacy. |
This table outlines potential applications based on the known use of substituted benzylamines in agrochemical synthesis.
Utilization in Material Science and Specialty Chemicals
Beyond life sciences, this compound has potential applications in the field of material science, particularly in the synthesis of functional polymers and specialty chemicals. The reactive functional groups on the molecule allow for its use as a monomer or a modifying agent to impart specific properties to polymers.
The primary amine group of this compound enables it to be used as a monomer in polycondensation reactions to form polymers such as polyamides and polyimides. These classes of polymers are known for their high thermal stability and excellent mechanical properties. The incorporation of the bromo and cyano functionalities into the polymer backbone can be used to tune the material's properties, such as solubility, thermal stability, and refractive index.
For example, in the synthesis of polyamides, a diamine is reacted with a diacid chloride. While this compound is a monoamine, it could be used to end-cap polymer chains or be chemically modified to a diamine to be incorporated into the polymer backbone. The presence of the polar cyano group could enhance inter-chain interactions, potentially increasing the polymer's strength and thermal resistance. The bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain to create materials with tailored properties for specific applications.
Table 4: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Monomer Functionality | Potential Properties |
| Polyamide | Amine | Enhanced thermal stability, modifiable via bromine |
| Polyimide | Amine (after conversion to diamine) | High-temperature resistance, tunable dielectric properties |
| Functionalized Polyolefins | Co-monomer or modifying agent | Improved surface properties, sites for cross-linking |
This table illustrates the potential use of this compound as a building block in polymer synthesis.
Production of Dyes and Liquid Crystals
While direct synthesis of dyes and liquid crystals using this compound as a primary intermediate is not extensively documented in publicly available scientific literature, its molecular structure suggests potential utility in these applications based on the reactivity of its constituent functional groups. The presence of a primary amine, a cyano group, and a bromo substituent on the benzene (B151609) ring offers multiple reaction pathways for the construction of complex molecules characteristic of dyes and liquid crystals.
In the synthesis of azo dyes, the amino group of this compound could be diazotized and subsequently coupled with various aromatic compounds to produce a range of colored substances. The bromo and cyano groups would act as auxochromes, potentially influencing the color and lightfastness of the resulting dyes. A hypothetical reaction scheme for the synthesis of an azo dye is presented below.
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| This compound | N,N-Dimethylaniline | Diazotization followed by Azo coupling | Azo dye with a substituted benzylamine moiety |
For liquid crystal applications, the cyanobiphenyl scaffold is a well-established mesogenic core. Although this compound is not a cyanobiphenyl derivative, its rigid aromatic structure and the presence of the polar cyano group could allow it to serve as a precursor for liquid crystalline materials. The aminomethyl group could be modified to introduce long alkyl chains or other mesogenic units, which are crucial for the formation of liquid crystal phases. The bromo substituent could influence the melting point and the type of liquid crystal phase formed.
Derivatization for Catalyst Ligands and Coordination Complexes
Design of Ligands for Transition Metal Catalysis
The derivatization of this compound presents a viable route to novel ligands for transition metal catalysis. The aminomethyl group can be readily functionalized to create multidentate ligands. For example, reaction with phosphines containing a leaving group could yield aminophosphine (B1255530) ligands. Similarly, Schiff base condensation with salicylaldehyde (B1680747) derivatives would produce salen-type ligands. The cyano and bromo groups on the aromatic ring can electronically tune the properties of the resulting metal complexes, influencing their catalytic activity and selectivity.
The following table illustrates potential ligand designs starting from this compound.
| Starting Material | Reagent | Ligand Type | Potential Metal Coordination |
| This compound | Chlorodiphenylphosphine | Aminophosphine | Palladium, Rhodium, Nickel |
| This compound | 2-Pyridinecarboxaldehyde | Schiff Base (Pincer-type) | Iron, Cobalt, Ruthenium |
The bromo substituent also offers a site for further modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of other coordinating groups and the synthesis of more complex ligand architectures.
Scaffold in Combinatorial Chemistry and Library Synthesis
This compound possesses the necessary attributes to serve as a versatile scaffold in combinatorial chemistry for the generation of compound libraries. Its trifunctional nature allows for the systematic introduction of diversity at three distinct points of the molecule.
The primary amine can be acylated, alkylated, or used in reductive amination reactions with a wide range of aldehydes and ketones. The bromo group is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse set of aryl, heteroaryl, or alkyl groups. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.
This multi-faceted reactivity allows for the parallel synthesis of a large number of structurally related compounds. A representative combinatorial library synthesis scheme is outlined below, demonstrating how different functional groups can be introduced in a stepwise manner.
| Scaffold | Reaction Site 1 (Amine) | Reaction Site 2 (Bromo) | Reaction Site 3 (Cyano) | Resulting Library |
| This compound | Acylation with various acid chlorides | Suzuki coupling with diverse boronic acids | Hydrolysis to carboxylic acid and subsequent amidation | Library of trisubstituted benzylamine derivatives |
The resulting libraries of compounds can then be screened for biological activity, leading to the discovery of new drug candidates or chemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
